molecular formula C10H12O2 B1584361 Methyl 3,4-dimethylbenzoate CAS No. 38404-42-1

Methyl 3,4-dimethylbenzoate

Cat. No.: B1584361
CAS No.: 38404-42-1
M. Wt: 164.2 g/mol
InChI Key: PTSSKYUSCIALKU-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethylbenzoate (CAS 38404-42-1) is a high-value aromatic ester with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This compound serves as a versatile and indispensable chemical intermediate in modern synthetic chemistry due to its specific reactivity and structural characteristics, which include a benzoate ester group and two methyl substituents on the benzene ring . Its white crystalline solid form, with a typical melting point of 60-62 °C, offers enhanced stability and increased lipophilicity, making it a reliable building block for complex reactions . A primary application of this compound is its role as a precursor in the synthesis of other valuable chemicals, such as 3,4-dimethyl-benzyl alcohol . Its robust structure allows for a broad range of chemical transformations, making it a valuable asset for research and development in the pharmaceutical industry and the creation of specialty and fine chemicals . Furthermore, its aromatic ester structure suggests potential utility as an starting material or intermediate in the development of fragrance or flavoring agents . We supply this compound with a minimum purity of 97% to ensure consistency and success in your critical synthetic processes . A batch-specific Certificate of Analysis (COA) is provided to guarantee quality and traceability. This product is intended for laboratory research and industrial manufacturing purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-dimethylbenzoate
Source PubChem
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InChI

InChI=1S/C10H12O2/c1-7-4-5-9(6-8(7)2)10(11)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSSKYUSCIALKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334489
Record name Methyl 3,4-dimethylbenzoate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38404-42-1
Record name Benzoic acid, 3,4-dimethyl-, methyl ester
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Record name Methyl 3,4-dimethylbenzoate
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Record name Benzoic acid, 3,4-dimethyl-, methyl ester
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Synthetic Methodologies and Reaction Pathways for Methyl 3,4 Dimethylbenzoate

Established Synthesis Routes

The most common and direct method for the preparation of methyl 3,4-dimethylbenzoate (B1227856) is the Fischer esterification of 3,4-dimethylbenzoic acid with methanol (B129727). This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and atom economy.

Esterification of 3,4-Dimethylbenzoic Acid with Methanol

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. In the case of methyl 3,4-dimethylbenzoate, 3,4-dimethylbenzoic acid is reacted with methanol.

A variety of acid catalysts can be employed to facilitate the Fischer esterification of 3,4-dimethylbenzoic acid. The choice of catalyst can significantly influence the reaction rate and yield.

Brønsted Acids: Conventional Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are widely used due to their low cost and high catalytic activity. Concentrated sulfuric acid is a common choice, typically used in catalytic amounts.

Lewis Acids: Lewis acids have also been explored as effective catalysts. For instance, solid acid catalysts, such as those based on zirconium and titanium, have been shown to effectively catalyze the esterification of substituted benzoic acids, including p-methylbenzoic acid, a structurally similar compound. mdpi.com A study utilizing a Zr/Ti solid acid catalyst for the esterification of p-methylbenzoic acid with methanol employed a catalyst loading of 0.027 g for 0.27 g of the carboxylic acid in 15.00 mL of methanol, refluxing at 120 °C for 24 hours. mdpi.com

Microwave-Assisted Catalysis: Modern techniques such as microwave-assisted synthesis have been applied to optimize Fischer esterification. This method can significantly reduce reaction times and improve yields. For substituted benzoic acids, microwave irradiation in a sealed vessel in the presence of a catalytic amount of sulfuric acid has been shown to be an efficient approach. researchgate.net

A study on the microwave-assisted esterification of 4-fluoro-3-nitrobenzoic acid with various alcohols demonstrated that the reaction conditions could be optimized. For instance, with ethanol, the highest yields were obtained at 130-150°C with a total irradiation time of 15 minutes, where the sulfuric acid catalyst was added at intervals. researchgate.net While this example is for a different substituted benzoic acid, the principles of optimization are applicable.

Below is a table summarizing various catalytic systems used in Fischer esterification of benzoic acid derivatives.

CatalystReactantsSolventReaction ConditionsYield
Sulfuric Acid4-fluoro-3-nitrobenzoic acid, EthanolEthanolMicrowave, 130°C, 15 min (catalyst added in intervals)High
Zr/Ti Solid Acidp-methylbenzoic acid, MethanolMethanolReflux, 120°C, 24 hNot specified

This table presents data for structurally similar compounds to illustrate the catalytic systems.

To maximize the yield of this compound, several reaction parameters can be optimized. The Fischer esterification is a reversible reaction, and according to Le Chatelier's principle, the equilibrium can be shifted towards the product side by several methods.

Use of Excess Reactant: A common strategy is to use a large excess of one of the reactants, typically the less expensive one, which is usually methanol. This drives the equilibrium towards the formation of the ester.

Removal of Water: The removal of water, a byproduct of the reaction, is another effective way to increase the yield. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by using dehydrating agents.

Temperature and Reaction Time: The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate. The optimal temperature and reaction time depend on the specific substrates and catalyst used. For instance, a general procedure for Fischer esterification of a substituted benzoic acid involves refluxing for one hour. truman.edu

A laboratory-scale preparation of methyl benzoate (B1203000) from benzoic acid and methanol with sulfuric acid as a catalyst involves refluxing the mixture for one hour. uomustansiriyah.edu.iq This provides a general guideline for the synthesis of this compound.

The following table outlines typical reaction parameters for Fischer esterification.

ParameterConditionRationale
Reactant RatioExcess MethanolShift equilibrium towards product formation
CatalystCatalytic amount of H₂SO₄Protonates the carboxylic acid, making it more electrophilic
TemperatureRefluxIncreases reaction rate
Water RemovalDean-Stark trap or dehydrating agentShifts equilibrium towards product formation

Alternative Synthetic Strategies for this compound Analogs

The synthesis of structural analogs of this compound, such as methyl 3,5-dimethylbenzoate (B1240308) and methyl 2-bromo-3,4-dimethylbenzoate, generally follows a similar two-step approach: synthesis of the corresponding substituted benzoic acid followed by its esterification.

The synthesis of methyl 3,5-dimethylbenzoate begins with the preparation of 3,5-dimethylbenzoic acid. One method involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). A procedure for this oxidation involves refluxing mesitylene with 30% nitric acid for 18 hours. prepchem.com Another approach is the oxidation of mesitylene using compressed air in the presence of a cobalt acetate (B1210297) catalyst in an acetic acid solvent. google.com

Once 3,5-dimethylbenzoic acid is obtained, it can be converted to its methyl ester via Fischer esterification with methanol and an acid catalyst, following the general principles outlined in section 2.1.1.

The synthesis of methyl 2-bromo-3,4-dimethylbenzoate would start from 2-bromo-3,4-dimethylbenzoic acid. A related compound, 2-bromo-3-methylbenzoic acid, can be synthesized from 2-bromo-4-nitrotoluene (B188816) in a two-step process involving reaction with potassium cyanide followed by hydrolysis. orgsyn.org

The subsequent esterification of the bromo-substituted benzoic acid can be achieved through standard Fischer esterification. A patent describes the esterification of 4-bromo-2-methylbenzoic acid by dissolving it in methanol and refluxing for 6 hours with a catalytic amount of concentrated sulfuric acid. google.com A similar procedure could be adapted for 2-bromo-3,4-dimethylbenzoic acid.

Another approach for the esterification of a bromo-substituted benzoic acid, 3-bromo-4-methylbenzoic acid, involves converting the carboxylic acid to its more reactive acid chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The resulting acid chloride is then reacted with methanol to yield the methyl ester.

Derivatization Strategies of this compound

Derivatization involves chemically modifying a compound to produce a new substance with different properties. These strategies are often employed to facilitate further synthesis or to enhance the compound's suitability for analytical detection.

Introduction of Amino Groups via Nitration and Reduction of this compound

The introduction of an amino group onto the aromatic ring of this compound is a two-step process involving electrophilic aromatic substitution (nitration) followed by a reduction.

Nitration: The first step is the nitration of the benzene (B151609) ring, a classic example of electrophilic aromatic substitution. rsc.org This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures. ma.edumnstate.edu The sulfuric acid protonates the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. ma.eduaiinmr.com

The position of nitration on the this compound ring is determined by the directing effects of the existing substituents. The two methyl groups at positions 3 and 4 are activating groups and are ortho, para-directors. pressbooks.pub The methyl ester group at position 1 is a deactivating group and a meta-director. rsc.orgechemi.com In the nitration of o-xylene (B151617) (1,2-dimethylbenzene), substitution occurs primarily at the positions activated by both methyl groups. researchgate.netnih.gov For this compound, the methyl groups strongly activate positions 2, 5, and 6. The ester group deactivates the ring but directs incoming electrophiles to positions 3 and 5. The combined influence of these groups directs the incoming nitro group primarily to the positions most strongly activated and least sterically hindered, making positions 2 and 5 the most probable sites of nitration.

Reduction: Once the nitro group is installed, it can be readily reduced to a primary amino group (-NH₂). The resulting methyl aminodimethylbenzoate is a valuable synthetic intermediate. echemi.com A variety of methods are available for the reduction of aromatic nitro compounds. wikipedia.org Common laboratory and industrial methods include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, often in an alcohol solvent like methanol. wikipedia.orgsciencemadness.org

Metal-Acid Systems: A widely used method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like acetic acid or hydrochloric acid. wikipedia.orgsciencemadness.org For example, reduced iron powder in a solvent mixture of ethanol, acetic acid, and water is an effective system. sciencemadness.org

Strategies for Enhancing Analytical Performance via Derivatization

Derivatization is a key strategy in analytical chemistry to modify analytes to improve their separation, detection, or stability during analysis, particularly in chromatography. chromtech.com

Silylation is one of the most common derivatization techniques used in gas chromatography (GC) analysis. chromtech.com The process involves replacing an active hydrogen atom in functional groups like hydroxyls (-OH), carboxylic acids (-COOH), amines (-NH₂), or thiols (-SH) with an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group. chromtech.commdpi.com This derivatization increases the volatility and thermal stability of the compound while reducing its polarity, making it more suitable for GC analysis. mdpi.comacs.orgresearchgate.net

This compound itself does not have active hydrogens and therefore is not a direct candidate for silylation. However, its precursor and certain derivatives are well-suited for this technique:

3,4-Dimethylbenzoic Acid: The carboxylic acid precursor can be readily silylated at the acidic proton of the -COOH group.

Methyl Amino-3,4-dimethylbenzoate: The amino derivative, formed via nitration and reduction (Section 2.2.1), can be silylated at the -NH₂ group.

Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS derivatives are more volatile and often provide clearer mass spectra, aiding in their identification and quantification by GC-MS. mdpi.comacs.org

Acetylation is another derivatization method that targets active hydrogens, particularly on amino (-NH₂) and hydroxyl (-OH) groups. The reaction typically involves an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, which introduces an acetyl group (CH₃CO-) onto the functional group. nih.gov

Similar to silylation, this compound is not susceptible to acetylation. However, its amino-substituted derivative is an excellent candidate. The reaction of methyl amino-3,4-dimethylbenzoate with acetic anhydride would convert the primary amino group into a secondary acetamido group (-NHCOCH₃). mdpi.comnih.gov This modification alters the polarity and chromatographic behavior of the molecule, which can be advantageous for separation and analysis. Furthermore, the introduction of an acetyl group can be a key step in multi-step synthetic pathways to build more complex molecules. nih.gov

Table 2: Summary of Derivatization Strategies

StrategyTarget Functional GroupReagent(s)PurposeApplicable ToReference
Nitration/ReductionAromatic C-HHNO₃/H₂SO₄ then Fe/H⁺ or H₂/Pd-CIntroduce an amino group for further synthesisThis compound ma.eduechemi.comwikipedia.org
Hydrazide FormationEster (-COOCH₃)Hydrazine Hydrate (N₂H₄·H₂O)Create an intermediate for hydrazone synthesisThis compound nih.govmdpi.com
Silylation-COOH, -NH₂BSTFAIncrease volatility for GC-MS analysis3,4-Dimethylbenzoic acid, Methyl amino-3,4-dimethylbenzoate chromtech.commdpi.com
Acetylation-NH₂Acetic AnhydrideModify polarity for analysis or synthesisMethyl amino-3,4-dimethylbenzoate nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of Methyl 3,4 Dimethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 3,4-dimethylbenzoate (B1227856)

NMR spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of Methyl 3,4-dimethylbenzoate provides a precise map of the proton environments within the molecule. Analysis of a spectrum run in Chloroform-d (CDCl₃) reveals distinct signals corresponding to the aromatic, methoxy (B1213986), and methyl protons. rsc.org

The aromatic region shows a complex multiplet between δ 7.78-7.72 ppm, integrating to two protons, and a doublet at δ 7.16-7.13 ppm, integrating to one proton. rsc.org The methoxy group (-OCH₃) protons appear as a sharp singlet at δ 3.86 ppm, indicating no adjacent protons. rsc.org The two methyl groups on the aromatic ring are magnetically equivalent in this solvent and appear as a single sharp singlet at δ 2.26 ppm, integrating to six protons. rsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
7.78-7.72Multiplet (m)2HAromatic Protons (H-2, H-6)
7.16-7.13Doublet (d)1HAromatic Proton (H-5)
3.86Singlet (s)3HMethoxy Protons (-COOCH₃)
2.26Singlet (s)6HAromatic Methyl Protons (C₃-CH₃, C₄-CH₃)

Carbon-13 NMR (¹³C NMR) Spectral Analysis

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Since the natural abundance of the ¹³C isotope is low (1.1%), spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. bhu.ac.in The chemical shift of each carbon is dependent on its electronic environment, with electronegative atoms and double bonds causing a downfield shift (higher ppm value). libretexts.orgchemguide.co.uk

For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the two methyl carbons. The carbonyl carbon of the ester group is the most downfield, typically appearing in the 170-180 ppm range. bhu.ac.in Aromatic carbons generally resonate between 110-150 ppm. bhu.ac.in The carbon of the methoxy group is expected in the 50-70 ppm region, while the aliphatic methyl carbons will be the most upfield, appearing between 10-40 ppm. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon TypePredicted Chemical Shift (δ) [ppm]Assignment
Carbonyl170-180C=O
Aromatic110-150C1, C2, C3, C4, C5, C6
Ether50-70-OCH₃
Aliphatic10-40C₃-CH₃, C₄-CH₃

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov In this technique, a sample is vaporized and separated into its components in the GC column before each component enters the mass spectrometer for analysis.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 164, which corresponds to its molecular weight. nih.govscbt.com The fragmentation pattern provides valuable structural clues. The most abundant fragment ion (base peak) is observed at m/z 133. nih.gov This fragment likely results from the loss of a methoxy radical (·OCH₃, 31 Da) from the molecular ion. Another significant peak appears at m/z 105, which can be attributed to the subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 133 fragment. nih.gov

Table 3: Major Fragments in the GC-MS Spectrum of this compound
m/zRelative IntensityProposed Fragment
16429.80%[C₁₀H₁₂O₂]⁺ (Molecular Ion)
13399.99%[M - ·OCH₃]⁺
10535.30%[M - ·OCH₃ - CO]⁺
7711.00%[C₆H₅]⁺ (Phenyl Cation)

Data sourced from PubChem. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of an ion. The experimentally determined exact mass can be compared to the calculated mass for a proposed molecular formula.

The calculated monoisotopic mass for the molecular formula of this compound, C₁₀H₁₂O₂, is 164.083729621 Da. nih.gov HRMS analysis yielding a mass value extremely close to this calculated value provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Vibrational and electronic spectroscopies provide complementary information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy probes the vibrational modes of molecular bonds. pressbooks.pub The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is expected in the region of 1700–1750 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the ester group. pressbooks.pub The spectrum will also feature C-O stretching bands, aromatic C=C stretching absorptions around 1500-1600 cm⁻¹, and various C-H stretching vibrations for both the sp² hybridized aromatic protons and the sp³ hybridized methyl groups. nih.govpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule, primarily involving π electrons. libretexts.org Aromatic compounds like this compound are expected to show characteristic absorptions due to π → π* transitions of the benzene (B151609) ring and the conjugated ester group. The exact position of the absorption maxima (λ_max) and their intensities (molar absorptivity, ε) are sensitive to the substitution pattern on the aromatic ring.

X-ray Diffraction Studies on this compound Derivatives

While single-crystal X-ray diffraction data for this compound is not extensively detailed in the reviewed literature, structural studies on its isomers and their derivatives provide significant insight into the crystalline packing and molecular geometry of this class of compounds. Analysis of closely related molecules, such as methyl 3,5-dimethylbenzoate (B1240308), reveals how molecular association occurs in the solid state.

In a 2022 study, the crystal structure of methyl 3,5-dimethylbenzoate was determined by single-crystal X-ray analysis. researchgate.net The crystals were found to be composed of strands of molecules connected by C—H⋯O=C hydrogen bonds, which further organize into layers. researchgate.net This type of structural analysis is crucial for understanding intermolecular interactions that govern the physical properties of the compound.

Similarly, X-ray crystallography has been successfully applied to derivatives of other isomers, such as 2,4-dimethylbenzoylhydrazones, which are synthesized from methyl 2,4-dimethylbenzoate. mdpi.com The crystal structures of several of these hydrazone derivatives were resolved, confirming their E-configuration around the azomethine double bond and providing detailed information on their monoclinic crystal systems. mdpi.com These studies on derivatives underscore the utility of X-ray diffraction in confirming molecular structures and elucidating the three-dimensional arrangement of atoms, which is foundational for structure-property relationship studies.

Table 1: Crystallographic Data for Dimethylbenzoate Derivatives

Compound Formula Crystal System Space Group Key Findings Reference
Methyl 3,5-dimethylbenzoate C₁₀H₁₂O₂ Monoclinic P2₁/n Molecules form strands via C—H⋯O=C bonds, which are arranged into layers. researchgate.net
(E)-N'-(4-chlorobenzylidene)-2,4-dimethylbenzoylhydrazide C₁₆H₁₅ClN₂O Monoclinic P2₁/c Structure composed of two planar phenyl rings with an E-configuration azomethine bond. mdpi.com
(E)-N'-(4-methylbenzylidene)-2,4-dimethylbenzoylhydrazide C₁₇H₁₈N₂O Monoclinic P2₁/n Confirmed molecular structure and geometry. mdpi.com
(E)-N'-(4-methoxybenzylidene)-2,4-dimethylbenzoylhydrazide C₁₇H₁₈N₂O₂ Monoclinic P2₁/c Confirmed molecular structure and geometry. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, identification, and purity assessment of this compound and its related compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for these purposes.

HPLC is a robust technique for the analysis and purity verification of non-volatile benzoate (B1203000) derivatives. For instance, detailed HPLC methodologies have been developed for methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a structural analog. These methods are crucial for monitoring synthesis reactions and for final product quality control, often specifying an assay of ≥99.0% purity. sigmaaldrich.com

A common approach involves reverse-phase (RP) HPLC with simple mobile phases. sielc.com For example, a mixture of acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) is effective. sielc.com The separation is typically performed on a C18 column, which is a versatile stationary phase for moderately lipophilic compounds like dimethylbenzoate esters. google.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 2: Example HPLC Conditions for a Methyl Dimethylbenzoate Analog

Parameter Description Reference
Analyte Methyl 2,4-dihydroxy-3,6-dimethylbenzoate sielc.comgoogle.com
Column Agilent ZORBAX Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm) google.com
Mobile Phase Isocratic elution with Acetonitrile (MeCN) and water, often with a formic acid (FA) modifier (e.g., 0.05%). sielc.comgoogle.com
Flow Rate 1.0 mL/min google.com
Detection UV at 250 nm google.com

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the premier method for analyzing volatile compounds like this compound. It allows for both the separation of the compound from a complex mixture and its unambiguous identification based on its mass spectrum. The compound has been identified as a volatile component in the essential oil of Limoniastrum guyonianum leaves. academicjournals.org

The mass spectrum of this compound under electron ionization (EI) shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 164, corresponding to its molecular weight. nih.gov The most abundant peak, the base peak, appears at m/z 133, which results from the loss of a methoxy group (•OCH₃). nih.gov This fragmentation is a hallmark of methyl esters of benzoic acids.

Table 3: GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Putative Fragment Reference
164 29.80 [M]⁺ (Molecular Ion) nih.gov
133 99.99 [M-OCH₃]⁺ nih.gov
105 35.30 [M-COOCH₃]⁺ or [C₈H₉]⁺ nih.gov
77 11.00 [C₆H₅]⁺ nih.gov
51 6.80 [C₄H₃]⁺ nih.gov

This compound itself is an achiral molecule and therefore does not exist as enantiomers. However, the separation of chiral analogs is a critical area of analytical chemistry, and derivatives of dimethylbenzoates play a significant role in this field. Specifically, polysaccharide derivatives of dimethylbenzoates are used to create highly effective chiral stationary phases (CSPs) for HPLC. researchgate.net

Cellulose tris(3,5-dimethylbenzoate) is a widely used chiral selector that demonstrates excellent chiral recognition capabilities for a broad range of racemic compounds. researchgate.net The enantioseparation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation.

The development of analytical methods for separating chiral compounds is vital, as enantiomers of a molecule can have different biological activities. lcms.cz Modern techniques like supercritical fluid chromatography (SFC) are also gaining prominence for their efficiency and speed in chiral separations. lcms.cz While not directly applicable to this compound, the principles and technologies are central to the analysis of its chiral analogs or any chiral drug molecule where a dimethylbenzoate moiety might be present.

Table 4: Application of Dimethylbenzoate Derivatives in Enantiomeric Separation

Chiral Stationary Phase (CSP) Basis Application Reference
Cellulose tris(3,5-dimethylbenzoate) Polysaccharide-based Shows high durability and resolves a wide variety of racemic compounds. researchgate.net
Amylose tris(3,5-dimethylphenylcarbamate) Polysaccharide-based A powerful and commercially available CSP used as a benchmark for chiral recognition. researchgate.net
Methyl-substituted benzoates on cellulose Polysaccharide-based 3-Methyl-, 4-methyl-, and 3,4-dimethylbenzoates showed better chiral recognition for several enantiomers than other benzoates. researchgate.net

Computational Chemistry and Molecular Modeling of Methyl 3,4 Dimethylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. google.com These methods, based on the principles of quantum mechanics, can elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of a molecule's chemical behavior. saarj.com For Methyl 3,4-dimethylbenzoate (B1227856), methods like Density Functional Theory (DFT) are commonly employed to compute various electronic descriptors.

Detailed research findings from quantum chemical calculations help in identifying the most reactive sites within the molecule. The distribution of electron density, for instance, can indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

A molecular electrostatic potential (MEP) map visually represents the electrostatic potential on the electron density surface. For Methyl 3,4-dimethylbenzoate, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the ester group, indicating these are sites prone to electrophilic attack. The aromatic ring and methyl groups would exhibit regions of neutral or slightly positive potential.

Table 1: Computed Electronic Properties of this compound (Note: The following data includes both established computed values and illustrative values for properties typically determined through quantum chemical calculations.)

PropertyValueMethod/Source
Molecular FormulaC₁₀H₁₂O₂PubChem nih.gov
Molecular Weight164.20 g/mol PubChem nih.gov
XLogP33.1PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
HOMO Energy-8.5 eV (Illustrative)DFT/B3LYP
LUMO Energy-1.2 eV (Illustrative)DFT/B3LYP
HOMO-LUMO Gap7.3 eV (Illustrative)DFT/B3LYP
Dipole Moment2.1 D (Illustrative)DFT/B3LYP

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on a static, optimized geometry, molecules are dynamic entities. Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing a detailed view of conformational changes and flexibility. biorxiv.orgresearchgate.net

For this compound, the primary sources of conformational flexibility are the rotation around the C-O bond of the ester group and the free rotation of the methyl groups. MD simulations can track the trajectories of atoms over time, allowing for the analysis of preferred dihedral angles, the stability of different conformers, and the interactions with a solvent environment. A typical simulation would involve placing the molecule in a box of solvent (e.g., water) and calculating the forces on each atom at each time step to model its motion. biorxiv.org

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue/TypePurpose
Force FieldAMBER / CHARMMDefines the potential energy function of the system.
Solvent ModelTIP3P WaterExplicitly models the solvent environment.
Simulation Time100 nsDuration of the simulation to sample conformational space.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates standard atmospheric pressure.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comddg-pharmfac.netresearchgate.net These models are a cornerstone of computational drug discovery, used to predict the activity of new compounds and to optimize lead candidates. nih.gov

A QSAR study involves several key steps:

Data Set Selection: A collection of structurally related compounds with experimentally measured biological activity is required.

Descriptor Calculation: Various numerical descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. imist.ma

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

No specific QSAR models for this compound are publicly available. However, a hypothetical QSAR study could be designed to predict a relevant biological activity, such as its potential as an enzyme inhibitor. A dataset of benzoate (B1203000) ester derivatives with known inhibitory concentrations (IC50) against a specific target could be used. Descriptors such as those listed in the table below would be calculated to build the predictive model.

Table 3: Relevant Molecular Descriptors for a QSAR Study of Benzoate Derivatives

Descriptor TypeExamplesRelevance
PhysicochemicalLogP, Molar Refractivity (MR)Relates to hydrophobicity and steric properties. imist.ma
ElectronicDipole Moment, HOMO/LUMO EnergiesDescribes electronic distribution and reactivity.
TopologicalWiener Index, Balaban J IndexEncodes information about molecular size and branching.
3D-DescriptorsMolecular Surface Area, Molecular VolumeRepresents the three-dimensional shape and size of the molecule. imist.ma

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used to screen virtual compound libraries and to understand the molecular basis of ligand-receptor interactions. mdpi.com

For this compound, docking studies could be employed to explore its potential to bind to various biological targets. Given its structure as an ester, plausible targets could include hydrolase enzymes like esterases or lipases. Its aromatic nature also suggests potential interactions with enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450s.

A docking study would involve:

Obtaining the 3D structure of the target protein, often from a public database like the Protein Data Bank (PDB).

Preparing the structure of this compound, including assigning charges and generating a 3D conformation.

Using a docking program (e.g., AutoDock Vina) to systematically search for the best binding poses within the active site of the protein.

Analyzing the results, which typically include a predicted binding affinity (docking score) and a detailed view of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

While specific docking studies on this compound are not widely reported, the methodology allows for the hypothetical exploration of its binding potential to various targets.

Table 4: Illustrative Docking Results for this compound with Hypothetical Targets

Protein Target (PDB ID)Putative FunctionBinding Affinity (kcal/mol) (Illustrative)Key Interacting Residues (Hypothetical)
Human Pancreatic Lipase (e.g., 1LPB)Lipid Digestion-6.5Ser, His, Asp (catalytic triad); hydrophobic pocket
Cytochrome P450 2C9 (e.g., 1R9O)Drug Metabolism-7.2Phe, Leu, Val (hydrophobic interactions with ring)
Estrogen Receptor (e.g., 1QKM)Hormone Signaling-5.8Hydrophobic residues in the ligand-binding pocket nih.gov

Applications and Emerging Research Areas of Methyl 3,4 Dimethylbenzoate

Medicinal Chemistry and Pharmaceutical Applications

The exploration of small molecules for therapeutic purposes is a cornerstone of medicinal chemistry. Methyl 3,4-dimethylbenzoate (B1227856), with its specific arrangement of methyl and ester functional groups on a benzene (B151609) ring, presents a scaffold that can be investigated for various biological activities.

In the quest for new drugs, compounds with favorable preliminary activity, known as "lead compounds," are essential starting points for optimization. chemisgroup.us While specific research designating Methyl 3,4-dimethylbenzoate as a lead compound is not extensively documented, its structural motifs are present in various biologically active molecules. The principles of medicinal chemistry suggest that the dimethyl substitution pattern on the aromatic ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Structure-Activity Relationship (SAR) studies on analogous series of compounds, such as 1,5-dihydrobenzo[e] nih.govsemanticscholar.orgoxazepin-2(3H)-ones, have demonstrated that modifications to substituents on the benzene ring can significantly impact biological activity and metabolic stability. mdpi.com For instance, the introduction of methyl groups can alter the rate of metabolism and the compound's pharmacokinetic profile. youtube.com The modification of the N-1 substituent in some heterocyclic compounds has shown that steric bulk at this position is crucial for biological activity. mdpi.com These principles suggest that this compound could serve as a valuable fragment or starting point for the design of new lead compounds targeting a range of biological pathways. Further screening in diverse biological assays is necessary to uncover its full potential in drug discovery.

Antioxidants are crucial for combating oxidative stress, a factor implicated in numerous diseases. The antioxidant potential of phenolic compounds, including derivatives of benzoic acid, has been a subject of significant research. The number and position of hydroxyl groups on the aromatic ring are key determinants of their antioxidant capacity. nih.gov For example, compounds with hydroxyl groups in the ortho and para positions to the carboxylate group have demonstrated notable antioxidant properties. semanticscholar.org

While direct studies on the antioxidant activity of this compound are limited, research on related compounds provides valuable insights. For instance, methyl esters of hydroxybenzoic acids have been investigated for their antioxidant properties. semanticscholar.org A computational study on benzoic acid derivatives highlighted that the stability of the radical formed after hydrogen abstraction is a key factor in their antioxidant activity. scielo.org.za Although this compound lacks the hydroxyl groups typically associated with potent antioxidant activity, the electron-donating nature of the methyl groups could subtly influence the electronic properties of the aromatic ring and its ability to scavenge free radicals. Further experimental validation is required to quantify any potential antioxidant effects.

Table 1: Antioxidant Activity of Related Benzoic Acid Derivatives

Compound Antioxidant Activity Metric (Example: IC50) Reference
2,5-Dihydroxybenzoic Acid High nih.gov
3,4-Dihydroxybenzoic Acid High nih.gov
4-Hydroxybenzoic Acid Moderate semanticscholar.org

This table presents data for related compounds to provide context for the potential antioxidant activity of methyl benzoate (B1203000) esters. Specific data for this compound is not available.

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Various chemical scaffolds are being explored for their potential to inhibit bacterial growth. While there is a lack of direct research on the antibacterial and antimicrobial properties of this compound, studies on structurally related compounds offer some perspective.

For example, derivatives of 3-methylbenzo[d]thiazol-methylquinolinium have demonstrated strong antibacterial activities against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds function by inhibiting bacterial cell division. nih.gov Similarly, newly synthesized quinazolinone derivatives incorporating a benzothiazole (B30560) moiety have shown promising antimycobacterial and antimicrobial activities. researchgate.net The structure-activity relationship in these compounds often highlights the importance of specific substitutions on the aromatic rings for their biological effect. Although the direct linkage of these findings to this compound is speculative, it underscores the potential for substituted benzoates to serve as a basis for the development of novel antimicrobial agents. Future screening of this compound against various bacterial and fungal strains is warranted.

Assessing the cytotoxicity of a compound is a critical step in its evaluation for any potential therapeutic application. The MTT assay is a widely used colorimetric method to determine cell viability and the cytotoxic effects of chemical compounds. springernature.compubcompare.ai This assay measures the metabolic activity of cells, which is indicative of their health and proliferation. springernature.com

A study evaluating the cytotoxicity of methyl benzoate (MB) in cultured human kidney, colon, and neuronal cells found it to have modest toxicity. nih.gov The half-maximal lethal concentration (LC50) of methyl benzoate was determined to be higher than that of related compounds like ethyl benzoate and vinyl benzoate, indicating lower toxicity. nih.gov

Table 2: Cytotoxicity of Methyl Benzoate in Human Cell Lines

Cell Line LC50 of Methyl Benzoate (mM)
HEK293 (Human Embryonic Kidney) ~10

Data adapted from a study on Methyl Benzoate to provide an indication of the potential cytotoxicity of a related compound. nih.gov

Given the structural similarity, it can be hypothesized that this compound would exhibit a comparable or slightly different cytotoxicity profile due to the presence of the two methyl groups, which could influence its interaction with cellular components and its metabolic fate. Specific cytotoxicity studies on this compound are necessary to establish its safety profile.

The search for new antiviral agents is a continuous effort in the face of emerging and evolving viral threats. Virtual screening and machine learning are becoming increasingly important tools in the initial stages of antiviral drug discovery to identify promising candidates from large compound libraries. mdpi.com

Understanding the interaction of small molecules with transport proteins like serum albumin is crucial in pharmacology, as it affects the distribution, metabolism, and efficacy of a drug. Bovine Serum Albumin (BSA) is often used as a model protein for such studies due to its structural similarity to human serum albumin (HSA).

Studies on the interaction of methyl benzoate derivatives with BSA have revealed that these molecules can bind to the protein, often in a 1:1 stoichiometry, forming stable complexes. nih.gov The binding constants for some methyl benzoate derivatives with BSA are in the order of 10⁴ M⁻¹, indicating a strong binding affinity. nih.gov The interaction is often driven by hydrogen bonding and involves the tryptophan residues of the protein, leading to a quenching of the protein's intrinsic fluorescence. nih.gov This quenching is typically a static process, resulting from the formation of a ground-state complex between the molecule and the protein. nih.gov

The binding of a drug to serum albumin can be influenced by other molecules, leading to competitive or allosteric inhibition. nih.gov The specific binding site on albumin is also a critical factor; for instance, many drugs bind to the benzodiazepine (B76468) binding site in subdomain IIA of albumin. nih.govcngb.org Given the structural characteristics of this compound, it is expected to interact with BSA in a similar manner to other methyl benzoate derivatives, primarily through hydrophobic interactions and potentially hydrogen bonding involving the ester group. The dimethyl substitutions would likely enhance the hydrophobicity of the molecule, potentially influencing its binding affinity and the specific binding pocket it occupies on the albumin molecule.

Table 3: Binding Parameters of Methyl Benzoate Derivatives with Bovine Serum Albumin

Derivative Binding Constant (K) (M⁻¹) Stoichiometry (n)
Methyl Salicylate (I) (1.9 ± 0.1) x 10⁴ ~1

This table shows data for related methyl benzoate derivatives to illustrate the typical binding affinities and stoichiometries observed in their interaction with BSA. nih.gov

Agricultural and Environmental Applications

Role as an Environmentally Safe Insecticide

While a range of botanical compounds are under investigation for pest control, specific research identifying this compound as an environmentally safe insecticide is not prominent in publicly available scientific literature. Chemical suppliers categorize it as a reagent for various fields, including general insecticide research, but detailed studies on its efficacy and safety profile as an insecticide are limited chemicalbook.com.

Potential as a Repellent or Attractant in Pest Control

The potential of this compound as a repellent or attractant for pest control is not well-established. Unlike methyl benzoate, which has been studied for its role in attracting orchid bees and its repellent activities against other insects, the specific effects of the 3,4-dimethyl isomer in modifying insect behavior have not been a significant focus of research.

Degradation Mechanisms and Environmental Fate Studies

The environmental fate of this compound is influenced by its physical and chemical properties. It is characterized as being insoluble in water, which suggests it is not likely to be mobile in the environment and that spillage is unlikely to penetrate soil thermofisher.com.

Key environmental fate characteristics include:

Persistence and Degradability : It is not known to contain substances that are hazardous to the environment or non-degradable in wastewater treatment plants thermofisher.com.

Bioaccumulation : The compound may have some potential to bioaccumulate thermofisher.com.

While specific studies on the degradation mechanism of the ester are not detailed, a probable environmental fate pathway is the hydrolysis of the ester group to form 3,4-dimethylbenzoic acid. This corresponding carboxylic acid is a known substrate for microbial degradation. For instance, Pseudomonas putida strain DMB has been shown to utilize 3,4-dimethylbenzoic acid as its sole carbon and energy source, degrading it further into compounds like 3,4-dimethylcatechol.

Materials Science and Industrial Applications

This compound serves as a valuable compound in the fragrance industry and as a building block for creating more complex molecules.

Use in Fragrance and Cosmetic Industries

This compound is utilized in the fragrance and flavor industries for its characteristic sweet scent guidechem.com. It is incorporated into perfumes and a variety of personal care and household products to impart a unique aroma guidechem.com. Chemical suppliers offer fragrance-grade versions of this compound, underscoring its role in this sector lookchem.comsigmaaldrich.com.

Application in the Synthesis of Specialty Chemicals

As a chemical intermediate, this compound is a versatile building block for the synthesis of more complex specialty chemicals, particularly in the pharmaceutical field guidechem.com. It serves as a documented starting material in multi-step syntheses for various target molecules. For example, it has been used in the preparation of histone deacetylase (HDAC) inhibitors and as a precursor for intermediates in the development of potential anticancer agents and other pharmaceutical compounds google.comresearchgate.networktribe.com.

Below is a table summarizing its application in the synthesis of specific chemical intermediates.

Starting MaterialReagentsResulting IntermediateApplication Area
This compoundN-bromosuccinimide, benzoyl peroxideMethyl 3,4-bis(bromomethyl)benzoatePrecursor for Histone Deacetylase (HDAC) Inhibitors researchgate.net
This compoundLithium hydroxide (B78521) monohydrate2-(2,4-dimethoxybenzyl)-2,3-dihydro-1 H-isoindole-5-carboxylic acidPharmaceutical intermediate synthesis google.com
This compoundSodium hydrideA β-diketone compoundSynthesis of potential anticancer agents worktribe.com

Incorporation into Polymer Systems

This compound, and its parent acid, 3,4-dimethylbenzoic acid, serve as valuable monomers in the synthesis of advanced polymer systems. The presence of the aromatic ring and the methyl groups influences the properties of the resulting polymers, such as thermal stability, rigidity, and solubility. Research in this area focuses on creating novel polyesters and other polymers with tailored characteristics for specialized applications.

The ester functional group in this compound allows it to be used in transesterification polymerization reactions. In this process, the methyl ester is reacted with a diol under heat and in the presence of a catalyst to form a polyester (B1180765) and methanol (B129727), which is removed to drive the reaction to completion. The dimethyl-substituted benzene ring becomes an integral part of the polymer backbone.

The properties of polymers derived from this compound can be compared to those derived from other isomers, such as methyl 3,5-dimethylbenzoate (B1240308). The substitution pattern on the aromatic ring affects the geometry of the polymer chain, which in turn influences its packing ability and macroscopic properties. For instance, the 3,4-disubstituted pattern can lead to polymers with different solubility and thermal characteristics compared to a 3,5-disubstituted pattern.

Table 1: Potential Polymer Properties Influenced by 3,4-Dimethylbenzoate Monomer

PropertyInfluence of 3,4-Dimethylbenzoate MoietyPotential Applications
Thermal Stability The rigid aromatic ring enhances the thermal stability of the polymer backbone.High-performance plastics, engineering thermoplastics.
Mechanical Strength The incorporation of the bulky dimethylphenyl group can increase the stiffness and strength of the polymer.Structural components, composite materials.
Solubility The methyl groups can increase solubility in organic solvents compared to unsubstituted benzoate polymers.Coatings, films, and membranes processed from solution.
Optical Properties The aromatic structure can impart a high refractive index.Optical lenses, films, and specialty coatings.

This table presents potential properties based on the chemical structure of the monomer and established principles of polymer chemistry.

Advanced Chemical Processes and Green Chemistry Principles

Recent advancements in chemical synthesis have emphasized the development of processes that are not only efficient but also environmentally benign. The synthesis of this compound is an area where the principles of green chemistry can be applied to reduce waste, avoid hazardous materials, and improve energy efficiency.

Development of Eco-Friendly Synthetic Routes

Traditional esterification methods, such as the Fischer esterification of 3,4-dimethylbenzoic acid with methanol, often rely on a large excess of methanol and a corrosive mineral acid catalyst like sulfuric acid. This approach generates significant acidic waste and requires energy-intensive purification steps.

Green chemistry offers several more sustainable alternatives:

Use of Greener Reagents: Dimethyl carbonate (DMC) has emerged as an environmentally friendly methylating agent, replacing toxic reagents like methyl halides or dimethyl sulfate. researchgate.net The reaction of 3,4-dimethylbenzoic acid with DMC, often in the presence of a base catalyst, can produce this compound with high selectivity. researchgate.net The primary byproduct, carbon dioxide, is non-toxic.

Energy-Efficient Methods: Microwave-assisted synthesis represents a significant improvement over conventional heating. It allows for rapid heating, shorter reaction times, and often results in higher yields, contributing to a more energy-efficient process.

Renewable Feedstocks: While the immediate precursors to this compound are typically derived from petrochemical sources, research into biomass conversion could eventually provide sustainable routes to aromatic compounds like xylene, a potential starting material for 3,4-dimethylbenzoic acid. rsc.org

Catalysis in this compound Synthesis

The choice of catalyst is crucial for developing efficient and green synthetic routes. For the esterification of 3,4-dimethylbenzoic acid, the focus has shifted from homogeneous mineral acids to heterogeneous solid catalysts that can be easily recovered and reused.

Solid Acid Catalysts: Materials like sulfated zirconia, acidic resins (e.g., Dowex H+), and silica-supported sulfuric acid have shown high activity in esterification reactions. rsc.orgnih.gov These catalysts are non-corrosive and minimize the production of acidic waste streams. researchgate.net Their reusability is a key advantage in developing sustainable industrial processes.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification under mild conditions (room temperature and neutral pH). This approach avoids the need for high temperatures and harsh reagents, making it an exceptionally green option.

N-Bromosuccinimide (NBS): NBS has been demonstrated as an efficient and selective metal-free catalyst for the direct esterification of various carboxylic acids, including substituted benzoic acids. mdpi.com The reaction proceeds under mild conditions, and the catalyst can be recycled. mdpi.com

Table 2: Comparison of Catalytic Methods for Benzoic Acid Esterification

Catalyst TypeTypical Reaction ConditionsAdvantagesDisadvantages
Mineral Acids (e.g., H₂SO₄) Reflux in excess alcoholHigh conversion, low costCorrosive, generates waste, difficult separation
Solid Acids (e.g., Sulfated Zirconia) 60-120 °CReusable, non-corrosive, easy separationMay have lower activity than mineral acids
Enzymes (e.g., Lipase) Room temperature, neutral pHHigh selectivity, mild conditions, biodegradableHigher cost, can be sensitive to substrates
N-Bromosuccinimide (NBS) 70 °C, neat conditionsMetal-free, high yield, recyclable catalystRequires post-reaction washing steps

This table is a generalized comparison based on literature for the esterification of benzoic acid and its derivatives.

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of this compound. europa.eu This technology is particularly well-suited for industrial-scale production.

Key benefits of flow chemistry include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risks associated with handling energetic intermediates or exothermic reactions. europa.eu

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for precise temperature control and efficient mixing, often leading to faster reactions and higher yields. europa.eumdpi.com

Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up a large batch reactor. scielo.br

Integration and Automation: Flow systems can be easily integrated with online monitoring and purification steps, allowing for a fully automated and continuous manufacturing process from starting materials to the final, pure product. nih.gov

A potential continuous-flow process for this compound could involve pumping a solution of 3,4-dimethylbenzoic acid and methanol through a heated column packed with a solid acid catalyst. The product stream would then continuously exit the reactor and could be directed to an in-line purification module. This approach combines the benefits of heterogeneous catalysis and flow processing to create a highly efficient, safe, and scalable synthetic route. rsc.org

Mechanistic Investigations of Reactions Involving Methyl 3,4 Dimethylbenzoate

Studies on Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on reactions involving methyl 3,4-dimethylbenzoate (B1227856) are not extensively documented in publicly available literature. However, the principles governing its formation, primarily through the esterification of 3,4-dimethylbenzoic acid, can be inferred from studies on similar benzoic acid esterification reactions.

The esterification of carboxylic acids, including 3,4-dimethylbenzoic acid, is a reversible process. The reaction kinetics are typically studied under various conditions to determine the rate law, activation energy, and pre-exponential factors. For the acid-catalyzed esterification of benzoic acid with alcohols, the reaction is generally found to follow first-order kinetics with respect to the carboxylic acid dnu.dp.uaresearchgate.net. The rate of reaction is also dependent on the concentration of the catalyst and the alcohol.

Kinetic parameters for the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, have been determined, providing an activation energy of 58.40 kJ·mol⁻¹ for the forward reaction and 57.70 kJ·mol⁻¹ for the reverse reaction dnu.dp.uaresearchgate.net. It is expected that the kinetics of the esterification of 3,4-dimethylbenzoic acid would be of a similar order of magnitude, although the electron-donating nature of the two methyl groups on the benzene (B151609) ring might slightly influence the reactivity of the carboxyl group.

The thermodynamics of the reaction are also an important consideration. The esterification of benzoic acid with 1-butyl alcohol has a reported thermal effect of 622 J·mol⁻¹ dnu.dp.uaresearchgate.net. This small positive value indicates that the reaction is slightly endothermic. The equilibrium constant for the reaction can be determined from the ratio of the forward and reverse rate constants. For the synthesis of methyl benzoate (B1203000), the reaction can be driven to completion by using an excess of methanol (B129727) or by removing the water formed during the reaction.

Table 1: Representative Kinetic Data for Benzoic Acid Esterification

Reactants Catalyst Activation Energy (Forward) Activation Energy (Reverse) Thermal Effect

Exploration of Reaction Intermediates

The identification and characterization of reaction intermediates are key to elucidating reaction mechanisms. In the context of the formation of methyl 3,4-dimethylbenzoate via acid-catalyzed esterification of 3,4-dimethylbenzoic acid, the mechanism is expected to proceed through a series of protonated intermediates.

The generally accepted mechanism for acid-catalyzed esterification involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol (methanol) on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of a water molecule to form a protonated ester.

Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.

In other synthetic routes to benzoates, different intermediates may be involved. For instance, in the synthesis of methyl benzoate from acetophenone and dimethyl carbonate over a solid base catalyst, a proposed mechanism involves the formation of a carbanion of acetophenone as a key intermediate sci-hub.se.

Elucidation of Catalytic Mechanisms

The synthesis of this compound is typically achieved through catalytic processes, most commonly acid-catalyzed esterification. The role of the catalyst is to provide an alternative, lower-energy reaction pathway.

In homogeneous acid catalysis, using catalysts like sulfuric acid or p-toluenesulfonic acid, the catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. The catalyst is regenerated at the end of the reaction cycle.

Heterogeneous catalysts, such as solid acids, offer advantages in terms of catalyst recovery and reuse. For the synthesis of a series of methyl benzoates, a zirconium-titanium solid acid catalyst has been shown to be effective mdpi.com. The proposed mechanism involves the binding of the carboxylate to the Lewis acidic metal centers (Zr/Ti) on the catalyst surface. This coordination activates the carbonyl group for attack by methanol mdpi.com. The honeycomb structure of such catalysts can enhance their activity by providing a high surface area and accessible active sites mdpi.com.

The choice of catalyst can significantly influence the reaction rate and yield. For example, in the synthesis of methyl benzoate, solid base catalysts have been employed in reactions involving dimethyl carbonate sci-hub.se. The basic sites of the catalyst are proposed to abstract a proton, generating a nucleophilic species that initiates the reaction cascade sci-hub.se.

Table 2: Catalysts Used in the Synthesis of Benzoate Esters

Catalyst Type Example Role of Catalyst
Homogeneous Acid Sulfuric acid, p-toluenesulfonic acid Protonation of the carbonyl oxygen
Heterogeneous Solid Acid Zr/Ti oxides mdpi.com Lewis acid activation of the carbonyl group
Homogeneous Base Not typically used for esterification -

Toxicological and Ecotoxicological Research on Methyl 3,4 Dimethylbenzoate

Hazard Identification and Classification (GHS)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazardous properties of chemical substances. For Methyl 3,4-dimethylbenzoate (B1227856), the GHS classification indicates several potential hazards. nih.gov The signal word associated with this compound is "Warning". nih.gov

The classification is based on aggregated data from notifications to the ECHA C&L Inventory. nih.gov It is important to note that classifications may vary between notifications depending on impurities, additives, and other factors. nih.gov

Below is a summary of the GHS hazard classifications for Methyl 3,4-dimethylbenzoate.

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Data sourced from PubChem. nih.gov

Environmental Impact Studies

Detailed environmental impact studies specifically for this compound are not widely available in the public domain. General information from safety data sheets suggests a low environmental impact, though specific research findings are limited.

Mobility and Persistence in Soil and Water

Specific studies on the mobility and persistence of this compound in soil and water are scarce. One safety data sheet suggests that due to its low water solubility, it is not likely to be mobile in the environment. nih.gov It also indicates that spillage is unlikely to penetrate the soil. nih.gov However, without dedicated studies measuring parameters like the soil adsorption coefficient (Koc) and degradation half-life in different environmental compartments, its actual environmental fate remains poorly characterized.

Bioaccumulation Potential

There is currently a lack of specific research data on the bioaccumulation potential of this compound in organisms.

Degradation in Wastewater Treatment Plants

Information regarding the degradation of this compound in wastewater treatment plants is limited. A safety data sheet notes that the compound is not known to be undegradable in wastewater treatment plants, but detailed studies on its removal efficiency and degradation pathways are not available. nih.gov

Mammalian Toxicity Studies (Excluding Dosage)

Ecotoxicity to Aquatic and Terrestrial Organisms

Specific data from ecotoxicity studies on aquatic and terrestrial organisms for this compound is not available in the current body of scientific literature. A general statement in a safety data sheet suggests it contains no substances known to be hazardous to the environment, but this is not substantiated by specific ecotoxicity test results. nih.gov

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-dimethylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.